![molecular formula C9H6N4O B15247025 3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole](/img/structure/B15247025.png)
3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzimidazole derivatives with nitrile oxides under suitable conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes or proteins involved in cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
- 3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indole
Uniqueness
3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole is unique due to its combined structural features of benzimidazole and oxadiazole, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C9H6N4O |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6N4O/c1-2-4-7-6(3-1)11-9(12-7)8-10-5-14-13-8/h1-5H,(H,11,12) |
Clé InChI |
BITIFFZMNNZVJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=NOC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



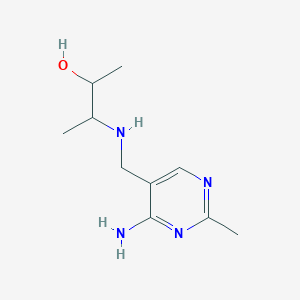



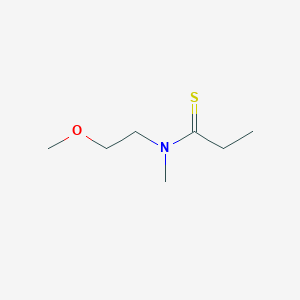
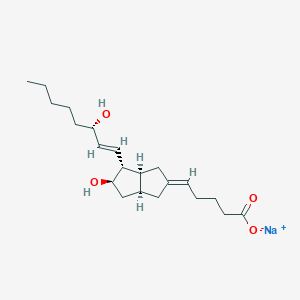
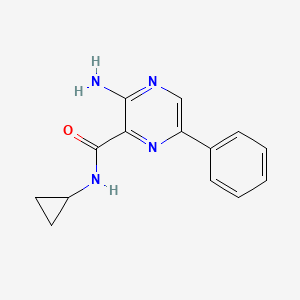
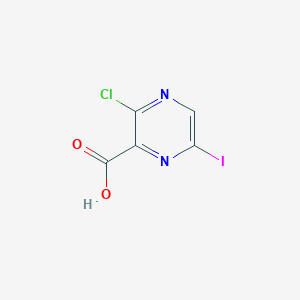



![5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)

